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Compound of Interest

Compound Name: Octyl butyrate

Cat. No.: B087054

An In-depth Examination of the Odor and Flavor Characteristics of a Key Fruity Ester for
Sensory Studies

For researchers, scientists, and drug development professionals venturing into the realm of
sensory analysis, understanding the nuanced profiles of aroma and flavor compounds is
paramount. Octyl butyrate, a straight-chain fatty acid ester, serves as a significant component
in the palettes of the flavor and fragrance industries. This technical guide provides a
comprehensive overview of the odor and flavor profile of octyl butyrate, complete with
guantitative data, detailed experimental protocols for sensory evaluation, and an exploration of
the underlying biochemical signaling pathways of its perception.

Odor and Flavor Profile of Octyl Butyrate

Octyl butyrate is generally recognized for its characteristic fruity aroma and taste. Its sensory
profile is complex, often described with a combination of notes. It is widely utilized in the
fragrance and flavor industries to impart fresh and fruity characteristics to a variety of products.

[1]

The odor of octyl butyrate is most commonly characterized as fruity, green, and waxy.
Additional descriptors often include sweet, melon-like, and slightly herbaceous. Some
evaluations also note subtle creamy, earthy, and oily undertones. The flavor profile mirrors the
aroma, with a dominant sweet, melon-like taste. At a concentration of 20 ppm in a suitable
solvent, its taste characteristics are described as waxy, fruity, and green with a sweet, creamy
nuance.[2]
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Quantitative Sensory Data

Precise sensory data is crucial for reproducible research. The following table summarizes the
available quantitative data for the sensory thresholds of octyl butyrate. It is important to note
that threshold values can vary based on the medium (air, water, etc.), the purity of the
compound, and the specific methodology and sensory panel employed.

Parameter Value Medium/Context Methodology
Taste Characteristic - Sensory panel
) 20 ppm Not specified i
Concentration evaluation
Detection Threshold ) Behavioral response
) ) 8.2 ppm Air ]
(Pollinator Attraction) of pollinators

Note: The detection threshold of 8.2 ppm is derived from a study on pollinator attraction and
may not directly correlate to human sensory thresholds determined under controlled laboratory
conditions.

Experimental Protocols for Sensory Evaluation

To ensure the generation of reliable and comparable sensory data for octyl butyrate,
standardized experimental protocols are essential. The following sections outline
methodologies for determining sensory thresholds and for characterizing the aroma profile
using Gas Chromatography-Olfactometry (GC-O).

Determination of Sensory Thresholds

The determination of odor and taste thresholds should be conducted in a controlled

environment with a trained sensory panel.
3.1.1. Odor Threshold Determination (Adapted from ASTM E679)

The American Society for Testing and Materials (ASTM) standard E679 provides a framework
for determining odor thresholds using a forced-choice ascending concentration series method.

o Panelist Selection and Training: A panel of at least 8-10 individuals should be screened for
their olfactory acuity and ability to consistently detect and describe odors. Panelists should
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be trained with a range of standard odorants to familiarize them with the testing procedure
and intensity scales.

o Sample Preparation: A stock solution of octyl butyrate is prepared in a suitable odorless
solvent (e.qg., diethyl ether, propylene glycol, or deodorized mineral oil). A series of dilutions
in ascending order of concentration is then prepared. The concentration steps should be
logarithmic (e.g., a factor of 2 or 3). Samples are presented in olfactometers or sniff bottles.

o Procedure: A three-alternative forced-choice (3-AFC) method is commonly used. For each
concentration level, three samples are presented to the panelist: two blanks (solvent only)
and one containing the odorant. The panelist is asked to identify the odorous sample. The
presentation of the odorant-containing sample is randomized across the three positions. The
concentration is increased until the panelist correctly identifies the odorant in two
consecutive presentations.

» Data Analysis: The individual threshold is calculated as the geometric mean of the last
concentration at which the odor was not correctly identified and the first concentration at
which it was correctly identified. The group threshold is the geometric mean of the individual
thresholds.

3.1.2. Taste Threshold Determination (Adapted from ISO 5495)

The International Organization for Standardization (ISO) 5495 standard outlines a paired
comparison test method that can be adapted for taste threshold determination.

o Panelist Selection and Training: Similar to odor threshold testing, panelists should be
selected based on their taste sensitivity and trained to recognize and rate the intensity of
different tastes.

o Sample Preparation: A stock solution of octyl butyrate is prepared in a tasteless medium,
such as deionized water or a specific food-grade solvent, depending on the research
application. A series of ascending dilutions is prepared.

e Procedure: A paired comparison test is employed. At each concentration level, the panelist is
presented with two samples: one blank (the medium alone) and one containing octyl
butyrate. The panelist's task is to identify the sample with the taste. The order of
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presentation is randomized. The concentration is increased until the panelist can reliably
distinguish the octyl butyrate sample from the blank.

o Data Analysis: The individual threshold is determined as the lowest concentration at which
the panelist correctly identifies the sample. The group threshold is calculated from the
individual thresholds, often using statistical methods to determine the concentration at which
a significant portion of the panel can detect the taste.

Aroma Profile Characterization using Gas
Chromatography-Olfactometry (GC-O)

GC-0O is a powerful technique that combines the separation capabilities of gas chromatography
with the sensitivity of the human nose as a detector to identify odor-active compounds in a
sample.

e Instrumentation: A gas chromatograph is equipped with a sniffing port at the column outlet,
allowing a trained assessor to smell the effluent as compounds elute. The column effluent is
typically split between a chemical detector (e.g., a flame ionization detector or mass
spectrometer) and the sniffing port.

o Sample Preparation: A solution of octyl butyrate in a volatile solvent is prepared. For
complex matrices, a headspace or solvent extraction technique may be employed to isolate
the volatile compounds.

e Procedure: The sample is injected into the GC. As the separated compounds elute from the
column, a trained panelist sniffs the effluent from the sniffing port and provides a description
of the perceived odor and its intensity over time. The intensity can be rated on a scale (e.g.,
a 10-point scale from no odor to very strong).

o Data Analysis: The olfactogram, a plot of odor intensity versus retention time, is generated.
By comparing the retention times of the odor events with the peaks from the chemical
detector, the odor-active compounds can be identified. This technique allows for the detailed
characterization of the different aromatic nuances of octyl butyrate.

Biochemical Signaling Pathway of Octyl Butyrate
Perception
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The perception of fruity esters like octyl butyrate is initiated by the interaction of the odorant
molecule with specific olfactory receptors (ORs) located on the cilia of olfactory sensory
neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRS).
The binding of an odorant molecule triggers a conformational change in the receptor, initiating
an intracellular signaling cascade.

The following diagram illustrates the generally accepted signaling pathway for odorant
perception, which is applicable to fruity esters such as octyl butyrate.

Extracellular Space Cell Membrane

Click to download full resolution via product page
Caption: Olfactory signaling pathway for fruity esters.
Explanation of the Signaling Pathway:

e Binding: An octyl butyrate molecule binds to a specific olfactory receptor (OR), a type of G-
protein coupled receptor (GPCR), on the surface of an olfactory sensory neuron.

o G-protein Activation: This binding event causes a conformational change in the OR, which in
turn activates an associated G-protein, commonly the Golf subtype in olfactory neurons.

o Adenylyl Cyclase Activation: The activated G-protein stimulates the enzyme adenylyl
cyclase.

e CAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into cyclic AMP (CAMP),
a secondary messenger.
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e lon Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels
in the cell membrane.

 Cation Influx: The opening of these channels allows for an influx of positively charged ions,
primarily calcium (Ca2*) and sodium (Nat*), into the neuron.

» Depolarization: The influx of positive ions leads to the depolarization of the neuron's
membrane potential.

» Action Potential Generation: If the depolarization reaches a certain threshold, it triggers an
action potential (an electrical signal). This signal is then transmitted along the neuron's axon
to the olfactory bulb in the brain, where it is processed and interpreted as a specific odor.

Regulatory Status

Octyl butyrate is listed by the Flavor and Extract Manufacturers Association (FEMA) as
Generally Recognized as Safe (GRAS) for use as a flavoring substance (FEMA number 2807).
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated octyl
butyrate and concluded that there are no safety concerns at current levels of intake when used
as a flavoring agent.

Conclusion

Octyl butyrate presents a multifaceted sensory profile that is of significant interest to
researchers in sensory science and product development. A thorough understanding of its odor
and flavor characteristics, supported by robust quantitative data and standardized experimental
protocols, is essential for its effective application. Furthermore, knowledge of the underlying
biochemical mechanisms of its perception provides a deeper insight into the complex world of
chemosensation. This guide serves as a foundational resource for professionals seeking to
explore and utilize the distinct sensory properties of octyl butyrate in their research and
development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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